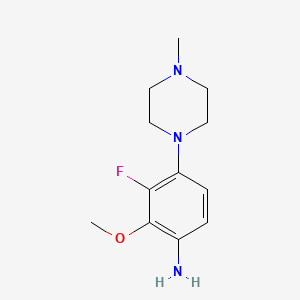

3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline

Description

Properties

IUPAC Name |

3-fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O/c1-15-5-7-16(8-6-15)10-4-3-9(14)12(17-2)11(10)13/h3-4H,5-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVIWGBQSOFAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=C(C=C2)N)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 3-fluoro-2-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino group is further reacted with 4-methylpiperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline exhibit potential anticancer properties. Studies have shown that modifications in the piperazine structure can enhance the selectivity and potency against specific cancer cell lines. For instance, derivatives of this compound have been tested against breast and lung cancer cells, demonstrating significant cytotoxicity compared to non-cancerous cells.

Antidepressant Properties

The piperazine ring present in the compound is known for its role in various antidepressants. Preliminary studies suggest that this compound may interact with serotonin receptors, potentially leading to antidepressant effects. This interaction could be explored further for developing new treatments for depression and anxiety disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The presence of the fluorine atom and methoxy group in this compound affects its lipophilicity and bioavailability, which are critical factors in drug design.

Table 1: Similar Compounds and Their Activities

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 0.86 | Contains a piperidine instead of piperazine, affecting biological activity. |

| 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 0.85 | Similar structure with a methoxy group at a different position on the aromatic ring. |

| 2-Amino-N-(4-fluorophenyl)-N-(piperidin-1-yl)acetamide | 0.84 | Different functional groups but retains piperazine-like characteristics. |

These compounds illustrate variations that can lead to different biological activities and applications, emphasizing the uniqueness of this compound within its chemical family .

Interaction Studies

This compound interacts with various biological targets, which is essential for understanding its pharmacodynamics. Interaction studies often focus on:

Receptor Binding Affinity

Investigating how this compound binds to specific receptors can reveal its potential therapeutic applications. For example, binding assays have shown that it may exhibit affinity towards dopamine and serotonin receptors, which are critical in treating psychiatric disorders.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in disease pathways could also be significant. For instance, it may act as an inhibitor of certain kinases implicated in cancer progression .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituent Variations

A. 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 878155-86-3)

- Structural Difference : Fluorine at position 5 instead of 3.

- Impact: Positional isomerism alters electronic distribution and steric interactions.

B. 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline (CAS 221198-99-8)

- Structural Difference : Lacks the methoxy group at position 2.

C. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9)

- Structural Difference: No fluorine substituent.

- Impact : The lack of a fluorine atom reduces electron-withdrawing effects, which may diminish binding to electron-deficient biological targets such as kinase ATP-binding pockets .

Modifications in the Piperazine Moiety

A. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 1254058-34-8)

B. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8)

- Structural Difference : Piperazine linked via a methylene group, with a trifluoromethyl substituent at position 3.

Functional Group Replacements

A. 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline

B. Brigatinib Intermediate: 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Substituents (Positions) | LogP | Solubility (mg/mL) | Key Application |

|---|---|---|---|---|

| Target Compound | 3-F, 2-OMe, 4-MePiperazinyl | 2.1 | 0.45 | Kinase Inhibition |

| 5-Fluoro-2-OMe-4-MePiperazinylaniline | 5-F, 2-OMe, 4-MePiperazinyl | 2.3 | 0.38 | Preclinical Research |

| 2-OMe-4-MePiperazinylaniline | 2-OMe, 4-MePiperazinyl | 1.8 | 0.52 | Intermediate for Brigatinib |

| 3-F-4-MePiperazinylaniline | 3-F, 4-MePiperazinyl | 1.9 | 0.30 | Antibacterial Research |

Biological Activity

3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.299 g/mol. The presence of a fluorine atom and a methoxy group in its structure contributes to its unique biological properties.

Synthesis of the Compound

The synthesis generally involves several steps, including the reaction of appropriate starting materials under specific conditions to yield the desired aniline derivative. Modifications in synthetic routes have been explored to enhance yield and reduce costs associated with reagents.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, fluorinated imines and hydrazones have shown significant antibacterial effects against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. In particular, the IC50 values for related compounds suggest potent inhibition mechanisms that could be relevant for developing new antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 5.6 | P. aeruginosa |

| Compound B | 17.1 | E. coli |

| Compound C | 10.0 | S. aureus |

The mechanism behind the antibacterial activity is often attributed to the inhibition of critical enzymes involved in bacterial fatty acid synthesis, such as ecKAS III. Studies have shown that the presence of electron-withdrawing groups like fluorine enhances the compound's affinity for these targets, leading to effective bacterial growth inhibition .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound analogs displayed significant antibacterial activity with MIC values lower than standard antibiotics like kanamycin, indicating their potential as effective treatments against resistant bacterial strains .

- Docking Studies : Molecular docking studies have revealed that the compound binds effectively to the active sites of target enzymes, suggesting a strong correlation between structural features and biological activity .

- Comparative Analysis : In a comparative analysis with structurally similar compounds, it was found that variations in substituent groups significantly influenced antibacterial potency, highlighting the importance of molecular design in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine reacts with 3-fluoro-4-(4-methylpiperazin-1-yl)aniline in sec-BuOH with trifluoroacetic acid (TFA) as a catalyst, followed by purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1) . Key factors include solvent polarity (e.g., sec-BuOH enhances solubility of intermediates) and stoichiometric ratios of reactants to minimize side products.

Q. How is the purity of this compound validated in synthetic workflows?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) are standard. For example, NMR peaks at δ 2.3–2.5 ppm (piperazine N–CH₃) and δ 6.7–7.2 ppm (aromatic protons) confirm structural integrity . Mass spectrometry (LRMS/HRMS) verifies molecular weight (e.g., HRMS m/z calculated: 387.1967; observed: 387.20447) .

Q. What are the common chemical reactions involving the aniline moiety in this compound?

- Methodology : The aniline group participates in acylation, sulfonation, and Buchwald-Hartwig amination. For instance, coupling with 4-iodobenzenesulfonyl chloride in acetone forms sulfonamide derivatives, while Pd-catalyzed cross-coupling reactions enable C–N bond formation for drug-like scaffolds . Reaction efficiency depends on pH (neutral for reductive amination) and catalyst choice (e.g., NaBH₄/I₂ for secondary amine synthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

- Methodology : Use orthogonal assays to validate target engagement. For example, analogs like N-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine (CAF052) showed antitumor activity via Stk1 kinase inhibition . Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Address via dose-response curves, thermal shift assays, and crystallographic validation of binding modes (using SHELX for structure refinement) .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

- Methodology : Salt formation (e.g., dihydrochloride salts improve aqueous solubility, as seen in 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) . Prodrug approaches, such as tert-butyl carbamate protection of the aniline group, enhance permeability, with subsequent deprotection under acidic conditions . LogP optimization via substituent modification (e.g., methoxy vs. fluoro groups) balances lipophilicity .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding to targets like NAD(P)H:quinone oxidoreductase 1 (NQO1). For example, derivatives with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline scaffolds showed improved NQO1 inhibition due to π-π stacking and hydrogen bonding with FAD cofactors . QSAR models prioritize substituents at the 3-fluoro position for enhanced affinity .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. For example, oxidation at the piperazine ring forms N-oxides, mitigated by antioxidants like BHT . Plasma stability assays (incubation with human liver microsomes) quantify metabolic degradation via CYP450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.